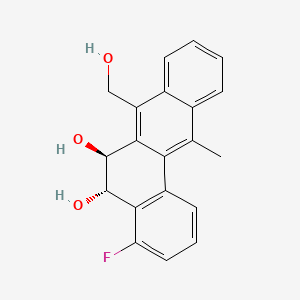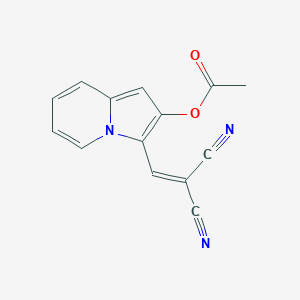
3-(2,2-Dicyanoethenyl)indolizin-2-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,2-Dicyanoethenyl)indolizin-2-yl acetate is a chemical compound belonging to the indolizine family. Indolizines are nitrogen-containing heterocycles known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dicyanoethenyl)indolizin-2-yl acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of organocopper reagents which react with heterocyclic propargyl mesylates at low temperatures to produce N-fused heterocycles . Another method includes the use of samarium-catalyzed C(sp^3)-H bond activation to synthesize a broad range of indolizines from 2-alkylazaarenes and propargylic alcohols under mild, solvent-free conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,2-Dicyanoethenyl)indolizin-2-yl acetate can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as iodine or copper catalysts.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Iodine, copper catalysts.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the indolizine ring, while reduction could produce reduced forms of the compound.
Applications De Recherche Scientifique
3-(2,2-Dicyanoethenyl)indolizin-2-yl acetate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of various indolizine derivatives.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and dyes.
Mécanisme D'action
The mechanism of action of 3-(2,2-Dicyanoethenyl)indolizin-2-yl acetate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with enzymes, receptors, or other biomolecules, leading to changes in cellular processes. Detailed studies on its exact molecular targets and pathways are still ongoing .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indolizine: The parent compound of the indolizine family.
2-Acylindolizines: Compounds with a readily modifiable ketone group at the C-2 position.
Pyrrolo[1,2-a]pyridine: Another isomer of indole with similar structural features.
Uniqueness
3-(2,2-Dicyanoethenyl)indolizin-2-yl acetate is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activity. Its dicyanoethenyl group, in particular, makes it a valuable intermediate for further chemical modifications and applications .
Propriétés
Numéro CAS |
84920-10-5 |
|---|---|
Formule moléculaire |
C14H9N3O2 |
Poids moléculaire |
251.24 g/mol |
Nom IUPAC |
[3-(2,2-dicyanoethenyl)indolizin-2-yl] acetate |
InChI |
InChI=1S/C14H9N3O2/c1-10(18)19-14-7-12-4-2-3-5-17(12)13(14)6-11(8-15)9-16/h2-7H,1H3 |
Clé InChI |
ZDXZGTGVFXQFKL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=C(N2C=CC=CC2=C1)C=C(C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[Amino(diethylamino)methylidene]cyclohexa-2,4-diene-1-thione](/img/structure/B14412074.png)
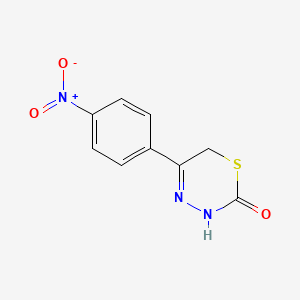

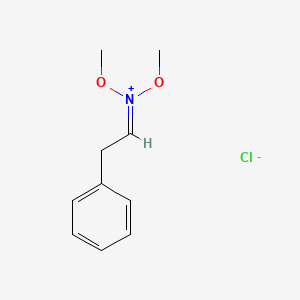
![N~1~-Methyl-N'~1~-[2-(methylsulfanyl)ethyl]-2-nitroethene-1,1-diamine](/img/structure/B14412097.png)
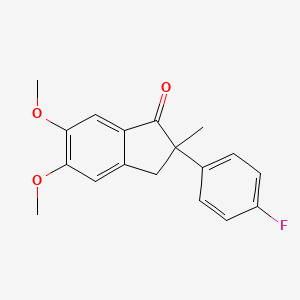
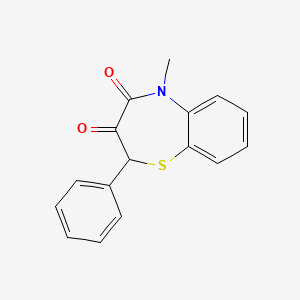
![N-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]-N-(4-methoxybenzene-1-sulfonyl)glycine](/img/structure/B14412104.png)
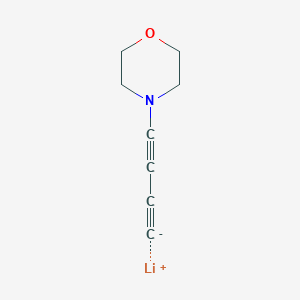
![Ethyl(dimethyl)[2-(pentafluorophenyl)ethyl]silane](/img/structure/B14412120.png)
![(2S)-2-[[(2S)-2-amino-3-(3-fluorophenyl)propanoyl]amino]propanoic acid](/img/structure/B14412126.png)

![N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]urea](/img/structure/B14412129.png)
